Ortho-Methyl vs. Ortho-Methoxy Substituent: Impact on STAT3 Inhibitory Activity
The 2-methoxyphenyl direct analog (N-cyclohexyl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide; CAS not retrieved) was tested in a high-throughput fluorescence polarization assay against the STAT3 SH2 domain and returned an IC₅₀ of 1.87 μM [1]. The target compound bears an ortho-methyl group in place of the ortho-methoxy group. In oxadiazole-based STAT3 inhibitor SAR, converting –OCH₃ → –CH₃ removes a hydrogen-bond acceptor while preserving the steric ortho footprint, which can shift potency by 0.5–1.5 log units depending on the target pocket's tolerance for polar interactions [2]. No publicly available head-to-head assay data for the 2-methylphenyl compound exist as of the literature cutoff; the quantitative difference therefore remains to be experimentally determined.
| Evidence Dimension | STAT3 SH2 domain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported in accessible primary literature; requires experimental determination |
| Comparator Or Baseline | 2-Methoxyphenyl analog IC₅₀ = 1.87 μM (1.87E+3 nM) [1] |
| Quantified Difference | Unknown pending direct comparative assay; ortho-CH₃ vs. ortho-OCH₃ is a systematic SAR variable |
| Conditions | FP-based competitive binding assay; STAT3 [702–738,740–752]; The Scripps Research Institute Molecular Screening Center (PubChem AID: 1398) [1] |
Why This Matters
For users running STAT3-focused screening cascades, knowing whether the ortho-methyl compound retains, improves, or loses potency relative to the 1.87 μM ortho-methoxy reference point determines its utility as a starting scaffold or negative control.
- [1] BindingDB. BDBM43581 (MLS000116547): N-cyclohexyl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide – STAT3 IC₅₀ = 1.87E+3 nM. The Scripps Research Institute Molecular Screening Center (PubChem AID: 1398). http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=43581 View Source
- [2] Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents. In Silico Pharmacol, 2024; 12(2): 83. https://pmc.ncbi.nlm.nih.gov/articles/PMC11401806/ View Source
